molecular formula C14H15NO3 B11810529 5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid

5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid

Cat. No.: B11810529
M. Wt: 245.27 g/mol
InChI Key: ZRUSOGOQPAADCL-UHFFFAOYSA-N
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Description

5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid is a heterocyclic compound that features an oxazole ring substituted with a tert-butylphenyl group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-(tert-butyl)benzoyl chloride with glycine in the presence of a base to form the oxazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for oxazole derivatives, including this compound, often involve scalable synthetic routes that ensure high yield and purity. These methods may utilize continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize waste .

Mechanism of Action

The mechanism of action of 5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-(4-(tert-Butyl)phenyl)oxazole-2-carboxylic acid include other oxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its lipophilicity, while the carboxylic acid group provides opportunities for further functionalization and derivatization .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

5-(4-tert-butylphenyl)-1,3-oxazole-2-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-14(2,3)10-6-4-9(5-7-10)11-8-15-12(18-11)13(16)17/h4-8H,1-3H3,(H,16,17)

InChI Key

ZRUSOGOQPAADCL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CN=C(O2)C(=O)O

Origin of Product

United States

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